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molecular formula C19H17N7 B8323646 6-[(N-phenylanilino)methyl]pteridine-2,4-diamine

6-[(N-phenylanilino)methyl]pteridine-2,4-diamine

Cat. No. B8323646
M. Wt: 343.4 g/mol
InChI Key: WVNIWFAZVBLXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056911B1

Procedure details

N-[(2,4-Diaminopteridin-6-yl)methyl]phenothiazine (Formula I: Ar=2,4-diaminopteridin-6-yl; W=CH2 X=N; Z=S; m=n=0) is prepared similarly to N-[(2,4-diaminopteridin-6-yl)methyl]-N,N-diphenylamine as disclosed above by using phenothiazine (159 mg, 0.8 mmol), NaH (50 mg, 2.1 mmol), and 2,4-diamino-6-bromomethylpteridine hydrobromide (100 mg, 0.3 mmol). The product can be purified by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][N:14]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:8]=2)[N:3]=1.C1C2NC3C(=CC=CC=3)[S:32]C=2C=CC=1.[H-].[Na+].Br.NC1N=C(N)C2C(=NC=C(CBr)N=2)N=1>>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13][N:14]3[C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=4[S:32][C:26]4[C:21]3=[CH:22][CH:23]=[CH:24][CH:25]=4)[N:8]=2)[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CN(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
159 mg
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
Br.NC1=NC2=NC=C(N=C2C(=N1)N)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product can be purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CN1C2=CC=CC=C2SC=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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